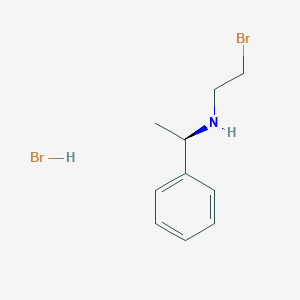
(R)-2-bromo-N-(1-phenylethyl)ethanamine hydrobromide
描述
®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide is a chiral amine compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to an alpha-methylbenzylamine moiety. The hydrobromide salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide typically involves the reaction of ®-alpha-methylbenzylamine with 2-bromoethanol in the presence of a hydrobromic acid catalyst. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the 2-bromoethanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines, thiols, or ethers.
Oxidation: Formation of imines, amides, or nitriles.
Reduction: Formation of secondary or tertiary amines.
科学研究应用
®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, including chiral drugs.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of ®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide involves its interaction with nucleophilic sites in target molecules The bromine atom acts as a leaving group, allowing the formation of new covalent bonds with nucleophiles
相似化合物的比较
Similar Compounds
2-Bromoethylamine hydrobromide: Similar structure but lacks the alpha-methylbenzyl group.
(2-Bromoethyl)dimethylamine hydrobromide: Contains dimethylamine instead of alpha-methylbenzylamine.
(2-Bromoethyl)triphenylphosphonium bromide: Contains a triphenylphosphonium group instead of an amine.
Uniqueness
®-(+)-N-(2-bromoethyl)-alpha-methylbenzylamine hydrobromide is unique due to its chiral nature and the presence of the alpha-methylbenzyl group. This structural feature imparts specific stereochemical properties, making it valuable in the synthesis of chiral compounds and pharmaceuticals.
属性
CAS 编号 |
100596-37-0 |
|---|---|
分子式 |
C10H15Br2N |
分子量 |
309.04 g/mol |
IUPAC 名称 |
(1R)-N-(2-bromoethyl)-1-phenylethanamine;hydrobromide |
InChI |
InChI=1S/C10H14BrN.BrH/c1-9(12-8-7-11)10-5-3-2-4-6-10;/h2-6,9,12H,7-8H2,1H3;1H/t9-;/m1./s1 |
InChI 键 |
COXLNWYFVXMNNR-SBSPUUFOSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)NCCBr.Br |
规范 SMILES |
CC(C1=CC=CC=C1)NCCBr.Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
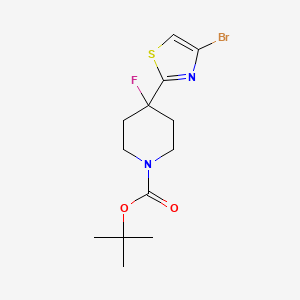
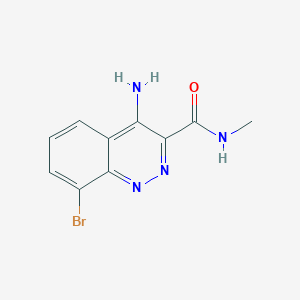
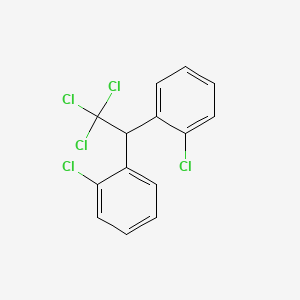
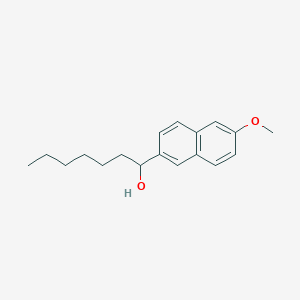
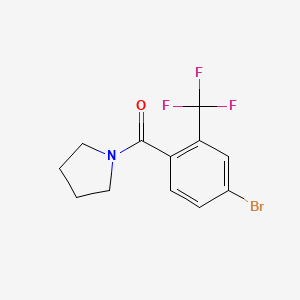
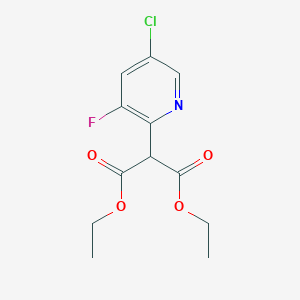
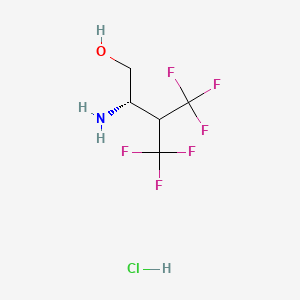
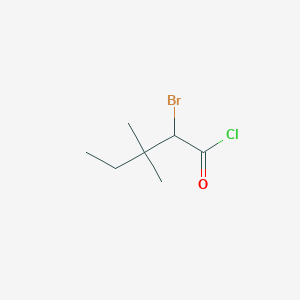
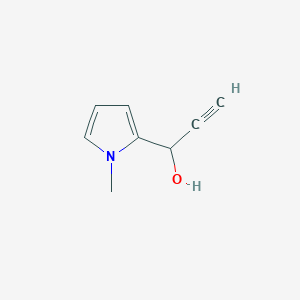
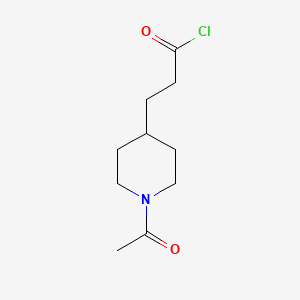
![Tert-butyl 4-(bis(benzo[d][1,3]dioxol-5-yl)(hydroxy)methyl)piperidine-1-carboxylate](/img/structure/B8319065.png)
![tert-Butyl(R)-(4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B8319072.png)
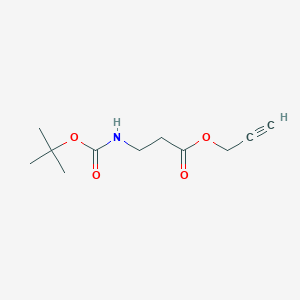
![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B8319101.png)
